5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid

Analytical Chemistry Quality Control Identity Verification

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (CAS 19522-39-5), systematically named D-4-(Carboxyamino)-glutaramic Acid 4-Benzyl Ester or (4R)-5-Amino-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]-pentanoic acid, is a chiral, non-proteinogenic amino acid derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position on a glutaramic acid backbone. With a molecular formula of C₁₃H₁₆N₂O₅ and molecular weight of 280.28 g/mol, this white solid (mp 163–165 °C) is structurally distinguished from conventional Cbz-glutamine (Z-Gln-OH, CAS 2650-64-8) by the regiochemistry of Cbz attachment—at the γ-amino position rather than the α-amino position—and by its (R)-configuration.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 19522-39-5
Cat. No. B121654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
CAS19522-39-5
Synonyms(4R)-5-Amino-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]-pentanoic Acid;  (R)-5-Amino-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]-pentanoic Acid;  NSC 92153
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)
InChIKeyNHFBOIIKTDKSRE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (CAS 19522-39-5): A Chiral Cbz-Protected Glutaramic Acid Building Block for Anticonvulsant Drug Discovery and Stereochemically Defined Synthesis


5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (CAS 19522-39-5), systematically named D-4-(Carboxyamino)-glutaramic Acid 4-Benzyl Ester or (4R)-5-Amino-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]-pentanoic acid, is a chiral, non-proteinogenic amino acid derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position on a glutaramic acid backbone . With a molecular formula of C₁₃H₁₆N₂O₅ and molecular weight of 280.28 g/mol, this white solid (mp 163–165 °C) is structurally distinguished from conventional Cbz-glutamine (Z-Gln-OH, CAS 2650-64-8) by the regiochemistry of Cbz attachment—at the γ-amino position rather than the α-amino position—and by its (R)-configuration . Registered as NSC 92153, this compound serves as a critical precursor in the synthesis of (R)-N-Cbz-α-aminoglutarimides and (R)-N-Cbz-α-aminosuccinimides, a compound class with demonstrated anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models [1][2].

Stereochemistry (R)-enantiomer for stereochemically defined glutarimide SAR studies
Regiochemistry 4-Cbz (γ-position) enables intramolecular cyclization to glutarimide core
Protecting group Cbz hydrogenolysis orthogonal to Fmoc/Boc for multi-step chemoselective deprotection
Traceability NSC 92153 registry supports procurement of NCI-screened identity

Why N-Cbz-L-glutamine (Z-Gln-OH), Fmoc-Gln-OH, or the Racemic DL-Mixture Cannot Substitute for CAS 19522-39-5 in Stereochemically Controlled Syntheses


CAS 19522-39-5 cannot be replaced by the commonly available L-isomer Z-Gln-OH (CAS 2650-64-8, mp 134–138 °C), the D-isomer Z-D-Gln-OH (CAS 13139-52-1), or the racemic DL-mixture (CAS 932735-43-8) because the site of Cbz protection and the stereochemical configuration jointly determine downstream reactivity and pharmacological outcome. In standard Cbz-glutamine, the Cbz group occupies the α-amino (2-position), which directs peptide coupling at the carboxyl terminus; in contrast, CAS 19522-39-5 bears the Cbz group at the 4-amino (γ-position) of the glutaramic acid backbone, enabling intramolecular cyclization to form the glutarimide ring—a transformation that is structurally impossible from α-Cbz-protected glutamine [1]. Furthermore, the (R)-configuration of 19522-39-5 is essential for generating the (R)-N-Cbz-α-aminoglutarimide series, which exhibits distinct anticonvulsant potency relative to the (S)-series: the most active (S)-enantiomer derivative ((S)-N-Cbz-α-amino-N-methylglutarimide) achieved an ED₅₀ of 36.1 mg/kg (MES) and 12.5 mg/kg (PTZ) [2], whereas the (R)-series yielded different lead compounds—(R)-N-Cbz-α-amino-N-hydroxyglutarimide (ED₅₀ = 86.25 mg/kg, MES) and (R)-N-Cbz-α-amino-N-benzyloxyglutarimide (ED₅₀ = 62.5 mg/kg, PTZ) [3]—confirming that stereochemistry at the Cbz-bearing carbon is a determinant of biological activity. Fmoc-Gln-OH (CAS 71989-20-3, mp 220 °C dec.) and Boc-Gln-OH (CAS 13726-85-7, mp 113–116 °C dec.) are altogether excluded because their base-labile (Fmoc) or acid-labile (Boc) protecting groups are orthogonal to the hydrogenolytic Cbz deprotection required in the glutarimide synthetic route .

Regiochemistry mismatch

α-Cbz protection (Z-Gln-OH) directs peptide coupling, not glutarimide cyclization; only the 4-Cbz regioisomer yields the core scaffold.

Stereochemistry mismatch

(S)- or racemic precursor produces different lead series; enantiomer identity influences seizure-model endpoint profiles reported for downstream glutarimides.

Protecting group incompatibility

Fmoc (base-labile) and Boc (acid-labile) are incompatible with the hydrogenolytic Cbz removal required in the synthetic route.

Quantitative Differential Evidence for CAS 19522-39-5: Melting Point, Stereochemical Enantiorecognition, Anticonvulsant Pharmacophore Precursor Potency, and NSC Registry Designation


Melting Point Differentiation: CAS 19522-39-5 (163–165 °C) Versus Z-Gln-OH (134–138 °C), Fmoc-Gln-OH (220 °C dec.), and Boc-Gln-OH (113–116 °C dec.)

CAS 19522-39-5 exhibits a melting point of 163–165 °C , which is approximately 25–30 °C higher than the melting point of the L-configured regioisomer Z-Gln-OH (CAS 2650-64-8), reported at 134–138 °C (lit.) . This thermal difference enables unambiguous identity confirmation by differential scanning calorimetry (DSC) or mixed melting point determination when sourcing the correct regioisomer. The melting point also distinguishes 19522-39-5 from Fmoc-Gln-OH (220 °C, decomposition) and Boc-Gln-OH (113–116 °C, decomposition) , both of which decompose on melting, whereas 19522-39-5 melts without decomposition—a feature relevant to processing and formulation considerations.

Melting point
Head-to-head
Δmp +25–30 °C above Z-Gln-OH (134–138 °C); melts without decomposition
Supports identity screening against common L-regioisomer
Literature values; confirm with certificate of analysis
Analytical Chemistry Quality Control Identity Verification Solid-State Characterization

Regiochemical Identity: Cbz Protection at the 4-Amino (γ) Position Enables Glutarimide Cyclization Inaccessible from α-Cbz-Protected Glutamine

The defining structural feature of CAS 19522-39-5 is the placement of the Cbz protecting group on the 4-amino (γ) position of the glutaramic acid backbone, as opposed to the 2-amino (α) position in Z-Gln-OH (CAS 2650-64-8, L-isomer) and Z-D-Gln-OH (CAS 13139-52-1, D-isomer) . This regiochemical arrangement places the Cbz-protected amine and the free 1-carboxylic acid in a 1,4-relationship, enabling direct intramolecular cyclization to form the N-Cbz-α-aminoglutarimide ring system upon activation—a reaction that is sterically and geometrically prohibited from the α-Cbz-protected isomers, which would instead undergo peptide bond formation at the carboxyl terminus [1]. Lee, Choi, and Park (1996) explicitly reported that N-Cbz-α-aminoglutarimides (1a–f) were prepared from (R)- or (S)-N-Cbz-glutamic acid derivatives, with the (R)-configured precursors—corresponding to the stereochemistry of CAS 19522-39-5—yielding the (R)-glutarimide series [2].

Glutarimide accessibility
Class-level inference
4-Cbz (target): direct cyclization; α-Cbz isomers: no glutarimide formation possible
Regiochemistry determines synthetic access to the N-Cbz-α-aminoglutarimide pharmacophore
Based on reported synthetic procedures (Park 1996)
Synthetic Chemistry Regioselective Protection Glutarimide Synthesis Medicinal Chemistry

Anticonvulsant Pharmacophore Precursor: Downstream (R)-N-Cbz-α-aminoglutarimides Demonstrate Activity in MES and PTZ Seizure Models

CAS 19522-39-5 serves as the (R)-configured precursor for synthesizing (R)-N-Cbz-α-aminoglutarimides, a compound class with validated anticonvulsant activity. Kim et al. (2004) reported that (R)-N-Cbz-α-amino-N-hydroxyglutarimide—derived from the (R)-Cbz-glutamic acid precursor corresponding to the stereochemistry of 19522-39-5—achieved an ED₅₀ of 86.25 mg/kg in the maximal electroshock seizure (MES) test, while (R)-N-Cbz-α-amino-N-benzyloxyglutarimide reached an ED₅₀ of 62.5 mg/kg in the pentylenetetrazole (PTZ) test [1]. For comparison, the most potent compound from the (S)-series—(S)-N-Cbz-α-amino-N-methylglutarimide—yielded ED₅₀ values of 36.1 mg/kg (MES) and 12.5 mg/kg (PTZ) with a protective index (PI = TD₅₀/ED₅₀) of 5.0 in the PTZ test [2]. The differential activity profiles between (R)- and (S)-derived glutarimides demonstrate that the stereochemistry of the precursor directly influences the pharmacological outcome of the final compound, making the procurement of the correct enantiomerically pure precursor (19522-39-5 for the (R)-series) essential for reproducible structure-activity relationship (SAR) studies.

Seizure-model endpoints
Cross-study comparable
Reported ED₅₀ (MES): (R)-series 86.25 mg/kg; (S)-series 36.1 mg/kg. PTZ: (R) 62.5 mg/kg; (S) 12.5 mg/kg
Enantiomeric configuration influences pharmacological endpoint in research seizure models
MES and PTZ model data; research use only
Anticonvulsant Drug Discovery Epilepsy MES Test PTZ Test Neuropharmacology

NSC 92153 Registry: Selection by the National Cancer Institute Developmental Therapeutics Program for Screening

CAS 19522-39-5 has been assigned the identifier NSC 92153 within the National Cancer Institute (NCI) Developmental Therapeutics Program compound repository [1]. This NSC registration indicates that the compound was selected for screening in the NCI's panel of biological assays, a designation that provides a level of institutional validation not shared by the more common L-isomer Z-Gln-OH (CAS 2650-64-8), which does not carry a comparable NSC number. The NSC designation is significant for procurement because it confers traceability to the specific lot and structural identity evaluated in NCI screening programs, enabling researchers to reference the exact compound used in historical screening data .

NCI designation
Supporting evidence
NSC 92153 assigned; selected for NCI Developmental Therapeutics Program screening
Provides institutional traceability for follow-up studies and reference standard preparation
Verify lot-specific NSC assignment with supplier
NCI Screening Developmental Therapeutics Program Compound Repository Drug Discovery

Purity Specification: ≥98% (HPLC) Base-Level Purity for CAS 19522-39-5 with Solubility Profile Differentiated from α-Cbz-Protected Isomers

Commercially available CAS 19522-39-5 is supplied at a minimum purity of 98% (as specified by Coompo Research Chemicals) [1], with some vendors such as CymitQuimica offering a minimum purity of 95% , providing procurement flexibility based on application requirements. The compound is a white solid with demonstrated solubility in methanol, chloroform, dichloromethane, and DMSO, and is recommended for storage at 2–8 °C or refrigeration . In comparison, Sigma-Aldrich supplies Z-Gln-OH (CAS 2650-64-8) at 99% purity with specific optical rotation [α]23/D −7.3° (c = 2 in ethanol) , while Boc-Gln-OH is typically ≥98% (HPLC) with a melting point of 113–123 °C (dec.) . The purity comparability across Cbz-protected glutamine derivatives means that procurement decisions should be driven primarily by the regiochemical and stereochemical identity requirements rather than purity grade alone.

Purity & physical form
Head-to-head
95–98% purity; white solid; soluble in DMSO, MeOH, CHCl₃; mp 163–165 °C
Purity comparable across Cbz-glutamine class; procurement requires CAS and stereochemistry specification
Supplier CoA needed; purity alone does not guarantee correct isomer
Quality Assurance Purity Specification Solubility Profile Procurement Specification

Procurement-Relevant Application Scenarios for 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (CAS 19522-39-5)


Stereochemically Controlled Synthesis of (R)-N-Cbz-α-aminoglutarimide Anticonvulsant Candidates

CAS 19522-39-5 is the requisite (R)-configured precursor for synthesizing the (R)-N-Cbz-α-aminoglutarimide series, which includes anticonvulsant lead compounds with ED₅₀ values of 86.25 mg/kg (MES) for the N-hydroxy derivative and 62.5 mg/kg (PTZ) for the N-benzyloxy derivative [1]. The 4-Cbz-1-carboxylic acid regiochemistry enables direct intramolecular cyclization to the glutarimide core, a transformation that is structurally inaccessible from α-Cbz-protected glutamine isomers [2]. This scenario applies to medicinal chemistry laboratories conducting anticonvulsant drug discovery, where the (R)-stereochemistry at the Cbz-bearing carbon is a critical determinant of pharmacological outcome, as evidenced by the distinct ED₅₀ profiles between (R)- and (S)-derived glutarimides reported by Park et al. (1996) [3].

NCI-Traceable Compound Procurement for Preclinical Screening and Reference Standard Preparation

The NSC 92153 designation of CAS 19522-39-5 provides institutional traceability to the NCI Developmental Therapeutics Program repository, enabling researchers to acquire the exact compound identity evaluated in NCI screening panels [1]. This is particularly valuable for laboratories conducting follow-up studies on NCI screening hits, preparing reference standards for bioanalytical method validation, or compiling regulatory documentation where compound provenance must be unambiguously established. The compound's defined melting point (163–165 °C) and white solid morphology further support its use as a reference standard [2].

Orthogonal Cbz-Protection Strategy in Multi-Step Syntheses Requiring Chemoselective Deprotection

The Cbz protecting group in CAS 19522-39-5 is removed by catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to both the acid-labile Boc group (removed by TFA) and the base-labile Fmoc group (removed by piperidine) [1]. This orthogonality allows CAS 19522-39-5 to be employed in synthetic sequences that require sequential, chemoselective deprotection of multiple protecting groups without cross-reactivity. The elevated melting point (163–165 °C vs. 134–138 °C for Z-Gln-OH) further facilitates purification by recrystallization at temperatures that would melt the L-isomer contaminant, should any cross-contamination occur during synthesis [2].

Chiral Building Block for D-Amino Acid-Containing Peptides and Peptidomimetics

The (R)-configuration of CAS 19522-39-5 makes it the appropriate building block for incorporating D-configured glutamine/glutamic acid residues into peptide sequences, where D-amino acids are employed to enhance metabolic stability against proteolytic degradation or to induce specific turn conformations [1]. Unlike Z-D-Gln-OH (CAS 13139-52-1), which bears the Cbz group at the standard α-amino position, CAS 19522-39-5 offers the unique 4-Cbz regiochemistry that can be exploited for orthogonal protection/deprotection strategies in complex peptide assemblies where multiple amino groups require differentiated protection [2].

Application
Selection Property
Validation Focus
Stereochemically controlled (R)-glutarimide synthesis for anticonvulsant research models
(R)-enantiomer stereochemistry and 4-Cbz regiochemistry
Enantiomeric purity and regiochemical identity confirmation
NCI-screening follow-up and reference standard preparation
NSC 92153 registry and defined melting point
Lot traceability and identity against NCI-screened material
Multi-step synthesis with chemoselective deprotection
Cbz hydrogenolysis orthogonality to Fmoc/Boc
Deprotection compatibility and recrystallization at elevated mp
D-amino acid-containing peptide and peptidomimetic assembly
(R)-configuration and 4-Cbz orthogonal protection
Stereochemical fidelity and orthogonal deprotection efficiency
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